Acerogenin G

描述

1,7-Bis(4-hydroxyphenyl)heptan-3-one has been reported in Curcuma kwangsiensis, Parthenocissus tricuspidata, and Acer nikoense with data available.

Structure

3D Structure

属性

IUPAC Name |

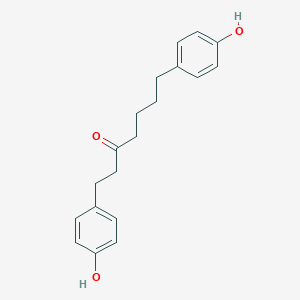

1,7-bis(4-hydroxyphenyl)heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHYUSAHBDACNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130233-83-9 |

Source

|

| Record name | 130233-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Discovery, Isolation, and Biological Potential of Acerogenin G

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acerogenin G, a diarylheptanoid natural product, was first identified and isolated from the stem bark of the Nikko maple, Acer nikoense. This technical guide provides a comprehensive overview of the discovery, detailed isolation procedures, and total synthesis of this compound. Furthermore, it explores the reported biological activities of closely related acerogenins and the experimental protocols used to evaluate them, offering a framework for future research into the therapeutic potential of this compound. While specific biological data for this compound is limited in current literature, the methodologies and findings presented herein for similar compounds provide a strong foundation for its further investigation as a potential anti-inflammatory and anti-tumor agent.

Discovery and Isolation of this compound from Acer nikoense

This compound was first isolated from the stem bark of Acer nikoense MAXIM. (Aceraceae)[1][2]. The general procedure for the isolation of diarylheptanoids from this plant provides a framework for obtaining this compound.

General Experimental Protocol for Isolation

The isolation of diarylheptanoids from Acer nikoense involves a multi-step extraction and chromatographic process. The following is a generalized protocol based on the successful isolation of similar compounds from the same source.

1.1.1. Plant Material and Extraction

-

Dried and chipped stem bark of Acer nikoense is subjected to extraction with methanol (B129727) (MeOH) under reflux.

-

The resulting methanol extract is concentrated under reduced pressure.

-

The concentrated extract is then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, which contains the diarylheptanoids, is collected and dried.

1.1.2. Chromatographic Purification

-

The crude EtOAc extract is subjected to silica (B1680970) gel column chromatography.

-

Elution is typically performed with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is often accomplished by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation of this compound

Caption: Figure 1. General Experimental Workflow for the Isolation of this compound

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing an alternative to its isolation from natural sources and enabling the synthesis of analogues for structure-activity relationship studies[3]. The synthesis confirms the structure of the natural product.

Synthetic Strategy and Key Reactions

A common synthetic intermediate is utilized for the synthesis of this compound[3]. Key reactions in the synthetic route include the Claisen-Schmidt condensation and a Wittig reaction to construct the diarylheptanoid backbone[3].

2.1.1. General Experimental Protocol for Total Synthesis

The following outlines the key steps in the total synthesis of this compound:

-

Step 1: Synthesis of the Chalcone (B49325) Intermediate: 4-Hydroxybenzaldehyde is reacted with acetone (B3395972) in the presence of a base (Claisen-Schmidt condensation) to yield a chalcone derivative.

-

Step 2: Wittig Reaction: The chalcone intermediate is then subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide derived from a protected 4-hydroxybenzyl halide to extend the carbon chain and form the diarylheptanoid skeleton.

-

Step 3: Reduction and Deprotection: The resulting intermediate is then reduced and deprotected to yield this compound.

Synthetic Pathway to this compound

Caption: Figure 2. Simplified Synthetic Pathway to this compound

Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

| Spectroscopic Data for this compound | |

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to two para-substituted aromatic rings, a heptane (B126788) chain with a ketone functionality. |

| ¹³C-NMR | Resonances for aromatic carbons, methylene (B1212753) carbons of the heptane chain, and a carbonyl carbon. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₁₉H₂₂O₃. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups, aromatic C-H bonds, and a carbonyl (C=O) group. |

Potential Biological Activities and Experimental Protocols

While specific biological activity data for this compound is not extensively reported, related diarylheptanoids from Acer nikoense have demonstrated significant anti-inflammatory and anti-tumor-promoting effects. This suggests that this compound may possess similar activities. Below are detailed protocols for assays commonly used to evaluate these effects.

Anti-inflammatory Activity

4.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Activated Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

After 24 hours of incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cell viability is assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

-

Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.

Anti-tumor-Promoting Activity

4.2.1. Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is used to evaluate the anti-tumor-promoting potential of compounds.

-

Cell Line: Raji cells (a human B-lymphoblastoid cell line carrying the EBV genome).

-

Protocol:

-

Incubate Raji cells with the test compound at various concentrations.

-

Induce EBV-EA activation by adding a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

After a 48-hour incubation period, the cells are smeared on glass slides, fixed, and stained with specific antibodies against EBV-EA.

-

The percentage of EBV-EA-positive cells is determined by immunofluorescence microscopy.

-

-

Data Analysis: The concentration of the compound that inhibits EBV-EA activation by 50% (IC₅₀) is determined.

Cytotoxicity against Cancer Cell Lines

The direct cytotoxic effect of a compound on cancer cells is a primary indicator of its anti-cancer potential.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

-

Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other natural products with similar structures, potential targets include key inflammatory and cell survival pathways.

Potential Signaling Pathways for Investigation

Caption: Figure 3. Potential Signaling Pathways for Investigation

Future research should focus on investigating the effects of this compound on these and other relevant signaling cascades to elucidate its mechanism of action.

Conclusion and Future Directions

This compound, a diarylheptanoid from Acer nikoense, represents a promising natural product for further investigation. While its discovery and total synthesis have been established, a thorough evaluation of its biological activities is still needed. The experimental protocols and data on related compounds presented in this guide offer a clear roadmap for future research. Key areas for future investigation include:

-

Quantitative analysis of the biological activities of pure this compound , including its anti-inflammatory, anti-tumor, and cytotoxic effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship studies using synthetic analogues to optimize its biological activity and pharmacokinetic properties.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. Studies on the Constituents of Aceraceae Plants. V. Two Diarylheptanoid Glycosides and an Arylbutanol Apiosylglucoside from Acer nikoense [jstage.jst.go.jp]

- 2. Studies on the Constituents of Aceraceae Plants. XIII. Diarylheptanoids and Other Phenolics from Acer nikoense [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

Unveiling the Natural Origins of Acerogenin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G, a cyclic diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its isolation from plant materials. The information presented herein is compiled from seminal research in the field of natural product chemistry, offering a valuable resource for researchers seeking to isolate and study this compound.

Primary Natural Source: The Genus Acer

The principal natural reservoir of this compound and its glycosidic precursors is the genus Acer, commonly known as maple. Several species within this genus have been identified as producers of a variety of acerogenins and other diarylheptanoids.

Identified Acer Species:

-

Acer nikoense Maxim. (Nikko maple): This species stands out as the most extensively documented source of a diverse array of acerogenins, including this compound. Seminal studies by Nagumo, Nagai, and Inoue in a series of papers titled "Studies on the Constituents of Aceraceae Plants" have detailed the isolation of numerous diarylheptanoids from the bark and twigs of A. nikoense.[1]

-

Acer griseum (Paperbark maple): Research has shown that the stem bark of this species contains aceroside IX, a glycoside of this compound.

-

Acer triflorum (Three-flowered maple): Similar to A. griseum, the stem bark of A. triflorum has been found to contain aceroside IX, which upon hydrolysis, yields this compound.

Quantitative Data on this compound and Related Compounds

Precise quantitative data, such as the yield of this compound from a specific amount of plant material, is often not explicitly stated in the initial isolation papers. The focus of these early studies was primarily on structure elucidation. However, the collective body of research on diarylheptanoids from Acer species suggests that the concentration of these compounds in the bark can range from trace amounts to several percent of the dried plant material. The yield is highly dependent on the plant species, the specific part of the plant used (bark, twigs, leaves), the geographical location, and the time of harvest.

For context, studies on other diarylheptanoids from the bark of Acer species have reported yields of purified compounds in the range of 0.001% to 0.1% of the dry weight of the plant material. It is reasonable to infer that the yield of this compound would fall within a similar range.

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from the bark of Acer nikoense, compiled from the methodologies described in the foundational literature. This protocol serves as a guide and may require optimization based on the specific plant material and laboratory conditions.

Plant Material Collection and Preparation

-

Collection: The bark and twigs of Acer nikoense are collected.

-

Drying and Grinding: The collected plant material is air-dried and then coarsely powdered to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol (B129727) (MeOH) is a commonly used solvent for the initial extraction of phenolic compounds like diarylheptanoids.[2]

-

Procedure: The powdered bark is typically macerated or refluxed with methanol for several hours. This process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve:

-

n-hexane: to remove nonpolar compounds like fats and waxes.

-

Ethyl acetate (B1210297) (EtOAc): This fraction is often enriched with diarylheptanoids.

-

n-butanol (n-BuOH): to isolate more polar glycosides.

-

-

Concentration of Fractions: Each solvent fraction is concentrated under reduced pressure to yield respective sub-extracts. The EtOAc fraction is the most likely to contain this compound.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The EtOAc extract is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like n-hexane or chloroform (B151607) (CHCl₃) and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known diarylheptanoids.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

-

Methanol is a common eluent for this step, which separates compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18).

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water, allowing for the isolation of pure this compound.

-

Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Acer bark.

References

The Biosynthesis of Acerogenin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acerogenin G, a linear diarylheptanoid isolated from Acer nikoense, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of relevant quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate comprehension and further research in the field of natural product biosynthesis and drug discovery.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] this compound is a member of this family, specifically a linear diarylheptanoid, that has been identified in Acer nikoense. The biosynthesis of these compounds originates from the phenylpropanoid pathway, a central route in the production of a wide array of plant natural products. This guide will elucidate the proposed enzymatic reactions leading to the formation of this compound, drawing parallels with the well-established biosynthesis of similar compounds like curcumin (B1669340).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages:

Stage 1: Phenylpropanoid Pathway

The pathway commences with the essential amino acid L-phenylalanine, which is channeled from primary metabolism into the phenylpropanoid pathway.

-

Deamination of L-Phenylalanine: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[2] This enzyme is a key regulatory point in the phenylpropanoid pathway.[3][4]

-

Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[5]

-

Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is subsequently activated by esterification to Coenzyme A, forming p-coumaroyl-CoA. This reaction is ATP-dependent and is catalyzed by 4-Coumarate-CoA Ligase (4CL) .

Stage 2: Diarylheptanoid Backbone Formation

The formation of the characteristic C7 chain of diarylheptanoids is accomplished by a Type III Polyketide Synthase (PKS).

-

Condensation and Decarboxylation: A Curcuminoid Synthase (CUS) or a similar Type III PKS is proposed to catalyze the condensation of two molecules of p-coumaroyl-CoA with one molecule of malonyl-CoA. This process involves a series of decarboxylation, condensation, and cyclization reactions within the enzyme's active site to generate the diarylheptanoid scaffold. While the precise mechanism for this compound is yet to be elucidated, it is hypothesized to follow a pathway analogous to curcumin biosynthesis, ultimately yielding 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione.

Stage 3: Tailoring Reactions

The final steps in the biosynthesis of this compound involve modifications to the diarylheptanoid backbone.

-

Reduction: A reductase enzyme is likely responsible for the reduction of one of the ketone groups on the heptane (B126788) chain of the precursor to a hydroxyl group, and the reduction of the double bonds to form the saturated heptan-3-one structure of this compound. The specific reductase(s) involved in this compound biosynthesis have not yet been characterized.

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the current literature. However, studies on the quantification of diarylheptanoids in various plant species provide a basis for understanding their accumulation.

| Plant Species | Diarylheptanoid(s) Quantified | Method | Reference |

| Carpinus betulus | Cyclic diarylheptanoids | UHPLC-DAD | |

| Juglans mandshurica | Various diarylheptanoids | UPLC-TQ-MS | |

| Curcuma longa | Curcuminoids | LC-ESI-MS/MS | |

| Zingiber officinale | Various diarylheptanoids | HPLC/ESI-MS |

Table 1: Summary of studies on the quantification of diarylheptanoids.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Tracer Studies for Pathway Elucidation

Tracer studies are fundamental to delineating biosynthetic pathways by tracking the incorporation of labeled precursors into the final product.

Objective: To confirm the precursors of this compound using radiolabeled compounds.

Materials:

-

Acer nikoense plantlets or cell suspension cultures.

-

¹⁴C-labeled precursors (e.g., L-[U-¹⁴C]phenylalanine, [¹⁴C]cinnamic acid).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

HPLC system with a radioactivity detector.

-

Solvents for extraction and chromatography.

Protocol:

-

Administration of Labeled Precursor:

-

For plantlets, administer the ¹⁴C-labeled precursor through the roots by adding it to the hydroponic solution or by stem feeding.

-

For cell suspension cultures, add the labeled precursor directly to the culture medium.

-

-

Incubation: Incubate the plants or cell cultures for a specific period to allow for the metabolism and incorporation of the tracer.

-

Harvest and Extraction:

-

Harvest the plant tissue (e.g., leaves, stems) or cells.

-

Grind the tissue in a suitable solvent (e.g., methanol (B129727) or ethanol) to extract the metabolites.

-

Filter or centrifuge the extract to remove solid debris.

-

-

Analysis:

-

Inject an aliquot of the extract into an HPLC system equipped with a UV detector and a radioactivity detector.

-

Monitor the chromatogram for peaks corresponding to this compound (identified by retention time and UV spectrum compared to a standard).

-

The radioactivity detector will indicate if the ¹⁴C label has been incorporated into the this compound peak.

-

-

Quantification: The amount of radioactivity incorporated can be quantified using a liquid scintillation counter to determine the efficiency of precursor conversion.

Caption: General workflow for tracer studies.

Enzyme Assays

5.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To measure the activity of PAL in crude protein extracts from Acer nikoense.

Protocol adapted from: General PAL assay protocols.

Materials:

-

Plant tissue from Acer nikoense.

-

Extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol).

-

Substrate solution: L-phenylalanine in extraction buffer.

-

Spectrophotometer.

Protocol:

-

Protein Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the crude protein extract and the L-phenylalanine substrate solution.

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

5.2.2. Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) Assays

Objective: To measure the activities of C4H and 4CL.

Note: These assays are more complex as C4H is a membrane-bound enzyme and 4CL requires ATP and CoA.

General Approach:

-

C4H Assay: Typically involves microsomal preparations and monitoring the conversion of radiolabeled cinnamic acid to p-coumaric acid, often analyzed by HPLC with a radioactivity detector.

-

4CL Assay: Can be performed spectrophotometrically by monitoring the formation of the thioester bond at around 333 nm or by using radiolabeled substrates and analyzing the products by HPLC.

Identification and Characterization of Polyketide Synthases (PKSs)

Objective: To identify and characterize the PKS responsible for this compound biosynthesis.

Protocol adapted from: General methods for PKS identification.

Workflow:

-

Homology-Based Cloning:

-

Design degenerate primers based on conserved regions of known Type III PKSs.

-

Use these primers to amplify PKS gene fragments from Acer nikoense cDNA.

-

Sequence the amplified fragments and use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

-

-

Heterologous Expression and Protein Purification:

-

Clone the full-length PKS gene into an expression vector (e.g., for E. coli or yeast).

-

Express the recombinant protein and purify it using affinity chromatography.

-

-

In Vitro Enzyme Assays:

-

Incubate the purified recombinant PKS with potential substrates (p-coumaroyl-CoA and malonyl-CoA).

-

Analyze the reaction products by HPLC, LC-MS, and NMR to determine if the enzyme produces the expected diarylheptanoid precursor.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) of the enzyme with its substrates.

Caption: Workflow for PKS identification and characterization.

Conclusion

The biosynthesis of this compound is proposed to be a multi-step process initiated from the phenylpropanoid pathway and culminating in the formation of the diarylheptanoid backbone by a Type III polyketide synthase, followed by tailoring reactions. While the general framework of this pathway is supported by studies on related compounds, further research is required to identify and characterize the specific enzymes, particularly the PKS and reductases, involved in Acer nikoense. The experimental protocols outlined in this guide provide a roadmap for future investigations aimed at fully elucidating the biosynthesis of this and other bioactive diarylheptanoids. A comprehensive understanding of this pathway will be instrumental in enabling the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Phenolic synthesis and phenylalanine ammonia-lyase activity in suspension cultures of Acer pseudoplatanus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of Acerogenin G

An In-depth Technical Guide to Acerogenin G: Physical Properties, Synthesis, and Biological Context

Introduction

This compound is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. It was first identified in Acer nikoense (Nikko maple), a species of maple native to Japan[1]. Diarylheptanoids as a group are known to possess a wide range of biological activities, making them subjects of interest in phytochemical and pharmacological research. This document provides a comprehensive technical overview of the known physical and chemical properties of this compound, its experimental protocols for isolation and synthesis, and the current understanding of its biological activity, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical methods. These properties are crucial for its isolation, synthesis, and handling in a laboratory setting.

Core Properties

The known quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1,7-bis(4-hydroxyphenyl)heptan-3-one | [1] |

| CAS Number | 130233-83-9 | [1] |

| Molecular Formula | C₁₉H₂₂O₃ | [1] |

| Molecular Weight | 298.38 g/mol | [1] |

| Exact Mass | 298.15700 Da | [1] |

| Appearance | White Solid | |

| Predicted Density | 1.149 g/cm³ | |

| LogP | 4.01250 | [1] |

Solubility and Storage

Solubility: Specific quantitative solubility data (e.g., in mg/mL) for this compound in common laboratory solvents are not widely reported in the literature. However, based on its chemical structure and information from suppliers, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). Its diarylheptanoid structure suggests poor solubility in water.

Storage: For long-term stability, this compound should be stored under specific conditions to prevent degradation.

-

Powder: Store at -20°C for up to 3 years.

-

In Solvent: Prepare solutions fresh. For short-term storage, keep at -80°C for up to 1 year. It is recommended to store the compound away from direct sunlight and under a nitrogen atmosphere.

Spectroscopic Data

Detailed 1H-NMR, 13C-NMR, and mass spectrometry characterization data are fundamental for structural confirmation. While the total synthesis has been published, specific, easily accessible spectral data files for this compound are not prevalent in public databases. The primary literature describing its synthesis is the most reliable source for this information[2]. Researchers requiring spectral confirmation should refer to the experimental section of the cited synthesis publications.

Experimental Protocols

Methodologies for both the extraction of this compound from natural sources and its complete chemical synthesis have been established.

Isolation from Acer nikoense

This compound can be isolated from the stem bark of Acer nikoense. A general protocol involves multi-step extraction and purification.

Methodology:

-

Initial Extraction: The dried and finely cut stem bark is first subjected to reflux extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The hexane (B92381) extract is typically discarded.

-

Methanol Extraction: The remaining plant residue is then extracted exhaustively with methanol under reflux. This step extracts the more polar diarylheptanoids.

-

Partitioning: The resulting methanol extract is concentrated and partitioned between an ethyl acetate (B1210297) (EtOAc) and water mixture (e.g., 1:1 v/v). The diarylheptanoids, including this compound, preferentially move into the ethyl acetate phase.

-

Chromatographic Purification: The ethyl acetate fraction is dried, concentrated, and subjected to one or more stages of column chromatography (e.g., silica (B1680970) gel) followed by high-performance liquid chromatography (HPLC) for final purification to yield pure this compound.

Total Synthesis

The total synthesis of this compound was first reported by Ogura et al. in 2013[2]. The strategy relies on constructing the linear diarylheptanoid chain and then performing key reactions to yield the final product.

Synthetic Strategy:

-

Precursor Assembly: The linear diarylheptanoid backbone, which serves as the cyclization precursor, is constructed using established methods such as the Wittig reaction and Claisen-Schmidt condensation from simpler starting materials like 4-hydroxybenzaldehyde (B117250) and acetone[2].

-

Domino Reaction: A key step involves a domino process that includes a Miyaura arylborylation followed by an intramolecular Suzuki reaction. This efficiently forms a critical intermediate[2].

-

Final Product Formation: The common synthetic intermediate generated from the domino reaction is then used to achieve the total synthesis of this compound, as well as related compounds like Acerogenin E and K[2].

Biological Activity and Mechanism of Action

This compound

Despite its successful isolation and synthesis, there is currently a notable lack of published research on the specific biological activities or mechanisms of action for this compound. This represents a significant knowledge gap and an opportunity for future investigation.

Biological Context from Related Acerogenins

To provide a framework for potential research, it is useful to consider the documented biological activities of other closely related diarylheptanoids isolated from the same source, Acer nikoense.

-

Acerogenin A: This compound has been shown to stimulate osteoblast differentiation. Its mechanism involves the upregulation of Bone Morphogenetic Protein (BMP) expression (specifically Bmp-2, Bmp-4, and Bmp-7), which in turn promotes the expression of key osteogenic transcription factors like Runx2 and Osterix[3].

-

Acerogenin C: This macrocyclic diarylheptanoid exhibits antiproliferative activity against human aortic smooth muscle cells. It induces cell cycle arrest at the G0/G1 phase by down-regulating the expression of cyclin D1, CDK4, cyclin E, and CDK2, while up-regulating the CDK inhibitor p27kip1[4]. Other studies have shown that derivatives of Acerogenin C can inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages, suggesting anti-inflammatory potential[5].

-

Acerogenin M: This compound has demonstrated marked anti-inflammatory effects in mouse models and moderate inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation, indicating potential anti-tumor-promoting activity[6].

The diverse activities of these structurally similar compounds suggest that this compound may also possess valuable bioactivities, warranting further screening and mechanistic studies.

Summary and Future Directions

This compound is a well-characterized natural product in terms of its chemical structure and synthesis. Key physicochemical data are available, and robust protocols for its isolation and total synthesis have been developed. However, its biological profile remains completely unexplored.

The potent and varied biological effects of its close structural relatives—ranging from promoting bone formation to anti-inflammatory and antiproliferative activities—strongly suggest that this compound is a promising candidate for biological screening. Future research should focus on evaluating its cytotoxic, anti-inflammatory, anti-diabetic, and neuroprotective properties, among others, to elucidate its potential therapeutic value and corresponding signaling pathways.

References

- 1. This compound | CAS#:130233-83-9 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Acerogenin A, a natural compound isolated from Acer nikoense Maxim, stimulates osteoblast differentiation through bone morphogenetic protein action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Acerogenin C, a Macrocyclicdiarylheptanoid, on PDGF-Induced Human Aortic Smooth Muscle Cells Proliferation [scirp.org]

- 5. Cyclic diarylheptanoids as inhibitors of NO production from Acer nikoense | springermedizin.de [springermedizin.de]

- 6. Acerogenin M, a cyclic diarylheptanoid, and other phenolic compounds from Acer nikoense and their anti-inflammatory and anti-tumor-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Acerogenin G: Unraveling the Mechanism of a Ghost Target

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents is a constant endeavor. Within the vast library of natural products, diarylheptanoids have emerged as a promising class of compounds with diverse biological activities. Among these, Acerogenin G, a diarylheptanoid first isolated from the bark of Acer nikoense (Nikko maple), presents a compelling yet enigmatic case. Despite its documented synthesis, a thorough investigation into its mechanism of action remains conspicuously absent from the scientific literature.

Currently, there is a significant lack of publicly available data detailing the specific signaling pathways, cellular targets, and quantitative biological effects of this compound. This absence of primary research prevents the construction of an in-depth technical guide as requested. While the user's core requirements for detailed data tables, experimental protocols, and signaling pathway diagrams are noted, the foundational information to populate these is not available.

This reality underscores a critical challenge in natural product research: the gap between the isolation and synthesis of a compound and the comprehensive elucidation of its biological function.

The Diarylheptanoid Context: A Glimpse into Potential Activities

This compound belongs to the diarylheptanoid family, a class of plant secondary metabolites characterized by a C7 chain connecting two aromatic rings. This structural motif is shared by numerous compounds exhibiting a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The well-studied diarylheptanoid, curcumin, for instance, is known to modulate multiple signaling pathways, including NF-κB, MAPK, and JAK/STAT.

Other diarylheptanoids isolated from Alpinia officinarum and Zingiber officinale have been shown to exert their anti-tumor effects through the regulation of the ATR/CHK1 signaling pathway, which is critical for DNA damage response. While it is tempting to extrapolate these findings to this compound, it is crucial to emphasize that structural similarities do not guarantee identical mechanisms of action. Minor stereochemical or functional group differences can lead to vastly different biological activities and cellular targets.

Insights from a Close Relative: The Case of Acerogenin A

Significant research has been conducted on Acerogenin A, a closely related diarylheptanoid also found in Acer nikoense. Studies on Acerogenin A have revealed a neuroprotective mechanism of action. It has been shown to prevent oxidative stress-induced neuronal cell death by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated expression of Heme Oxygenase-1 (HO-1). This activation is facilitated through the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.

The established signaling pathway for Acerogenin A's neuroprotective effects is visualized below.

This detailed understanding of Acerogenin A's mechanism highlights the kind of in-depth analysis that is currently lacking for this compound.

Future Directions and the Call for Research

The absence of data on this compound's mechanism of action represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation should be undertaken to explore its biological activities across various cell lines and disease models. Key experimental avenues would include:

-

In vitro screening: Assessing the cytotoxic, anti-inflammatory, and antioxidant potential of this compound in relevant cell-based assays.

-

Target identification: Employing techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify the direct cellular binding partners of this compound.

-

Pathway analysis: Utilizing transcriptomic and proteomic approaches to elucidate the signaling pathways modulated by this compound upon target engagement.

-

In vivo studies: Validating the in vitro findings in animal models to understand the compound's efficacy, pharmacokinetics, and potential toxicity.

Below is a conceptual workflow for the initial stages of investigating the mechanism of action of a novel compound like this compound.

Potential Therapeutic Targets of Diarylheptanoids from Acer nikoense: A Technical Guide Based on Structurally Related Analogs of Acerogenin G

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Acerogenin G, a diarylheptanoid first isolated from Acer nikoense, represents a class of natural products with potential therapeutic value. However, to date, there is a significant lack of published experimental data specifically detailing its biological activities, mechanisms of action, and therapeutic targets. This technical guide, therefore, aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the well-documented biological activities of its structurally related analogs also found in Acer nikoense, namely Acerogenin A and Acerogenin M. By presenting the established anti-inflammatory, anti-tumor-promoting, neuroprotective, and osteogenic properties of these related compounds, this document will provide a foundational understanding for future research and drug discovery efforts centered on this compound and other diarylheptanoids from this family.

Anti-inflammatory and Anti-tumor-promoting Effects of Diarylheptanoids from Acer nikoense

Several diarylheptanoids isolated from Acer nikoense, including Acerogenin M, have demonstrated significant anti-inflammatory and anti-tumor-promoting activities. These effects were evaluated using established in vivo and in vitro models.

Quantitative Data

The inhibitory effects of various diarylheptanoids on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice and Epstein-Barr virus early antigen (EBV-EA) activation are summarized below.

| Compound | Anti-inflammatory Activity (ID₅₀, mg/ear) | Anti-tumor-promoting Activity (IC₅₀, mol ratio/32 pmol TPA) |

| Acerogenin M | 0.51 | 488 |

| Other Diarylheptanoids | 0.26 - 0.81[1] | 356 - 534[1] |

Experimental Protocols

This in vivo assay assesses the anti-inflammatory potential of a compound by measuring the reduction of edema in mouse ears induced by the inflammatory agent TPA.

-

Animals: ICR mice (female, 7 weeks old).

-

Procedure:

-

TPA (1 µg) in acetone (B3395972) (10 µl) is applied to the inner surface of the right ear of each mouse to induce inflammation.

-

The test compound, dissolved in a suitable vehicle, is applied topically to the same ear immediately after TPA application.

-

After a set period (typically 4-6 hours), the mice are sacrificed, and circular sections (6 mm diameter) are punched out from both the treated (right) and untreated (left) ears.

-

The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as the edema value.

-

The inhibitory effect is expressed as the percentage reduction in edema in the compound-treated group compared to the vehicle-treated control group. The ID₅₀ value is the dose at which the compound inhibits inflammation by 50%.[1]

-

This in vitro assay evaluates the anti-tumor-promoting activity of a compound by measuring its ability to inhibit the activation of the EBV early antigen induced by TPA in Raji cells.

-

Cell Line: Raji cells (human B-lymphoblastoid cell line).

-

Procedure:

-

Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

The cells are incubated with TPA (32 pmol), butyric acid (to induce EBV activation), and the test compound at various concentrations for 48 hours.

-

Smears of the cell suspension are made on glass slides, dried, and fixed.

-

Indirect immunofluorescence is used to detect EBV-EA-positive cells. The cells are stained with high-titer EBV-positive human serum followed by a fluorescein-conjugated anti-human IgG antibody.

-

The percentage of EBV-EA-positive cells is determined by counting under a fluorescence microscope.

-

The IC₅₀ value is the concentration of the compound that inhibits EBV-EA activation by 50%.[1]

-

Neuroprotective Effects of Acerogenin A

Acerogenin A has been shown to protect neuronal cells from oxidative stress-induced cell death, a key pathological process in neurodegenerative diseases.[2]

Signaling Pathway: PI3K/Akt/Nrf2/HO-1

Acerogenin A exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway. This leads to the nuclear translocation of the transcription factor Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). HO-1 plays a critical role in cellular defense against oxidative stress.

Caption: PI3K/Akt/Nrf2/HO-1 signaling pathway activated by Acerogenin A.

Quantitative Data

| Assay | Endpoint | Result |

| Cell Viability (MTT Assay) | Protection against glutamate-induced toxicity in HT22 cells | Significant protection observed at 10, 20, and 30 µM |

| ROS Generation | Inhibition of glutamate-induced ROS in HT22 cells | Dose-dependent inhibition |

| Protein Expression | Upregulation of HO-1 | Observed with 30 µM Acerogenin A |

Experimental Protocols

-

Cell Line: Mouse hippocampal HT22 cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of Acerogenin A for 12 hours before being exposed to 5 mM glutamate (B1630785) to induce oxidative stress.

-

Principle: Measures the metabolic activity of viable cells.

-

Procedure:

-

HT22 cells are seeded in 96-well plates.

-

After treatment with Acerogenin A and/or glutamate, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Principle: Detects and quantifies specific proteins in a sample.

-

Procedure:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Nrf2, HO-1, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Osteogenic Effects of Acerogenin A

Acerogenin A has also been found to promote the differentiation of osteoblasts, the cells responsible for bone formation.

Signaling Pathway: BMP/Runx2

Acerogenin A stimulates the expression of Bone Morphogenetic Proteins (BMPs), which are key signaling molecules in bone development. This leads to the activation of the transcription factor Runx2, a master regulator of osteoblast differentiation. This process occurs through both Runx2-dependent and independent pathways.

Caption: BMP/Runx2 signaling pathway in Acerogenin A-induced osteoblast differentiation.

Quantitative Data

| Assay | Endpoint | Result |

| Alkaline Phosphatase (ALP) Activity | Marker of early osteoblast differentiation in MC3T3-E1 cells | Increased activity observed |

| Gene Expression (RT-PCR) | mRNA levels of osteogenic markers (Osteocalcin, Osterix, Runx2, BMPs) | Increased expression observed |

Experimental Protocols

-

Cell Line: Mouse pre-osteoblastic MC3T3-E1 cells.

-

Culture Conditions: Cells are cultured in α-MEM supplemented with 10% FBS and antibiotics. For differentiation, the medium is supplemented with ascorbic acid and β-glycerophosphate.

-

Treatment: Cells are treated with Acerogenin A at various concentrations during the differentiation period.

-

Principle: ALP is an early marker of osteoblast differentiation, and its enzymatic activity can be quantified.

-

Procedure:

-

After treatment, cells are washed with PBS and lysed.

-

The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP) substrate.

-

The reaction is stopped, and the production of p-nitrophenol is measured by absorbance at 405 nm.

-

ALP activity is normalized to the total protein content of the cell lysate.

-

-

Principle: Measures the expression levels of specific mRNAs.

-

Procedure:

-

Total RNA is extracted from the treated cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for osteogenic marker genes (e.g., Runx2, Bmp2, Osteocalcin).

-

The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

Conclusion

While direct experimental evidence for the biological activities of this compound is currently unavailable, the comprehensive data from its close structural analogs, Acerogenin A and Acerogenin M, isolated from the same natural source, Acer nikoense, provide strong indications of its potential therapeutic targets. The demonstrated anti-inflammatory, anti-tumor-promoting, neuroprotective, and osteogenic properties of these related diarylheptanoids suggest that this compound may also modulate key signaling pathways involved in inflammation, cancer, neurodegeneration, and bone metabolism. The PI3K/Akt/Nrf2/HO-1 and BMP/Runx2 pathways are of particular interest. This technical guide serves as a foundational resource to stimulate and guide future research into the specific mechanisms of action and therapeutic potential of this compound. Further investigation is warranted to isolate or synthesize sufficient quantities of this compound for detailed biological evaluation and to validate these predicted therapeutic targets.

References

- 1. Acerogenin M, a cyclic diarylheptanoid, and other phenolic compounds from Acer nikoense and their anti-inflammatory and anti-tumor-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acerogenin A from Acer nikoense Maxim Prevents Oxidative Stress-Induced Neuronal Cell Death through Nrf2-Mediated Heme Oxygenase-1 Expression in Mouse Hippocampal HT22 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Acerogenin G Interactions: A Technical Guide

Introduction

Acerogenin G, a diarylheptanoid first isolated from Acer nikoense, belongs to a class of natural products that have garnered significant interest for their potential therapeutic properties.[1] While extensive research into the in silico modeling of many natural products has provided valuable insights into their mechanisms of action, specific computational studies on this compound are not yet available in published literature. This technical guide aims to bridge this gap by presenting a hypothetical, yet methodologically rigorous, framework for the in silico modeling of this compound's interactions with a key anticancer target.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing detailed protocols and data presentation formats that can be adapted for the study of this compound and other novel natural products. The methodologies outlined herein are based on established and widely used computational techniques in drug discovery and design.

Hypothetical Study Objective

The primary objective of this hypothetical in silico study is to investigate the potential of this compound as an inhibitor of a critical protein involved in cancer progression. For the purpose of this guide, we will consider the B-cell lymphoma 2 (Bcl-2) protein as the target. Bcl-2 is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers, making it a well-validated target for anticancer drug development. The study will aim to predict the binding affinity and mode of interaction of this compound with Bcl-2, and to assess the stability of the resulting protein-ligand complex.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

Methodology:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein, Bcl-2, will be retrieved from the Protein Data Bank (PDB).

-

The protein structure will be prepared by removing water molecules and any existing ligands.

-

Polar hydrogens will be added, and Kollman charges will be assigned to the protein atoms.

-

The prepared protein structure will be saved in the PDBQT file format, which is required for AutoDock Vina.

-

-

Ligand Preparation:

-

The 2D structure of this compound will be obtained from a chemical database such as PubChem.

-

The 2D structure will be converted to a 3D structure using a molecular modeling software.

-

The ligand's geometry will be optimized using a suitable force field.

-

Gasteiger charges will be computed, and rotatable bonds will be defined.

-

The prepared ligand will be saved in the PDBQT file format.

-

-

Docking Simulation:

-

A grid box will be defined to encompass the active site of the Bcl-2 protein. The dimensions and coordinates of the grid box will be set to ensure that the docking search is focused on the region of interest.

-

Molecular docking will be performed using AutoDock Vina. The software will explore different conformations of this compound within the defined grid box and calculate the binding affinity for each conformation.

-

The docking results will be analyzed to identify the best binding pose of this compound, characterized by the lowest binding energy.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules.[3][4][5][6]

Methodology:

-

System Preparation:

-

The docked complex of Bcl-2 and this compound with the lowest binding energy will be selected as the starting structure for the MD simulation.

-

The complex will be solvated in a periodic box of water molecules.

-

Ions will be added to neutralize the system.

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove any steric clashes.

-

The system will be gradually heated to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system will then be equilibrated under constant pressure and temperature (NPT ensemble) to ensure that it has reached a stable state.

-

Finally, a production MD simulation will be run for a specified time (e.g., 100 nanoseconds) to observe the dynamic behavior of the protein-ligand complex.

-

-

Data Analysis:

-

The trajectory from the MD simulation will be analyzed to assess the stability of the complex. This will include calculating the root mean square deviation (RMSD) of the protein and ligand, and the root mean square fluctuation (RMSF) of the protein residues.

-

The interactions between this compound and Bcl-2, such as hydrogen bonds and hydrophobic interactions, will be monitored throughout the simulation.

-

Data Presentation

Quantitative data from the in silico analyses will be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound with Bcl-2

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | Phe105, Tyr101, Gly145 | 2 |

| Known Inhibitor | -9.2 | Phe105, Tyr101, Arg146 | 3 |

Table 2: Hypothetical Molecular Dynamics Simulation Analysis

| Complex | Average RMSD (Å) | Average RMSF (Å) | Stable Hydrogen Bonds |

| Bcl-2 - this compound | 1.8 | 1.2 | Tyr101 |

| Bcl-2 (Apo) | 2.5 | 1.5 | N/A |

Visualizations

Experimental Workflow

Signaling Pathway

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico investigation of this compound's interactions with the anti-apoptotic protein Bcl-2. The detailed protocols for molecular docking and molecular dynamics simulations, along with the structured presentation of potential data, offer a clear roadmap for researchers to explore the therapeutic potential of this and other natural products. While the findings presented here are illustrative, they underscore the power of computational approaches to generate valuable hypotheses and guide further experimental validation in the quest for novel anticancer agents. The application of these in silico methods can significantly accelerate the drug discovery process, reducing costs and time by prioritizing compounds with promising interaction profiles for further preclinical and clinical development.[7][8]

References

- 1. This compound | CAS#:130233-83-9 | Chemsrc [chemsrc.com]

- 2. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 3. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. bioinformaticsreview.com [bioinformaticsreview.com]

- 6. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. Chapter - Importance of In silico Tools in Anticancer Drug Discovery from Nature | Bentham Science [benthamscience.com]

Acerogenin G: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G is a diarylheptanoid natural product first isolated from the stem bark of Acer nikoense Maxim. (Aceraceae).[1] Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. This diverse family of compounds has garnered significant scientific interest due to a wide range of reported biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antitumor-promoting effects. While specific research on this compound is limited, this technical guide provides a comprehensive overview of its chemical context and synthesizes the available biological data on closely related acerogenins and other diarylheptanoids isolated from Acer nikoense to infer its potential therapeutic relevance.

Chemical Structure and Synthesis

This compound is structurally characterized as 1,7-bis(4-hydroxyphenyl)heptan-3-one. The total synthesis of this compound, along with other related acerogenins such as E and K, has been successfully achieved. These synthetic routes provide a means to produce this compound and its analogs for further biological evaluation.

Biological Activities of Related Acerogenins from Acer nikoense

Due to the limited direct biological data for this compound, this section summarizes the activities of other well-studied acerogenins isolated from the same plant source, Acer nikoense. These findings provide a valuable framework for predicting the potential bioactivities of this compound.

Anti-inflammatory Activity

Several cyclic diarylheptanoids from Acer nikoense have demonstrated notable anti-inflammatory properties. For instance, derivatives of Acerogenin A and C have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[2] Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a target for anti-inflammatory therapies.

Neuroprotective Effects

Acerogenin A and C have been investigated for their neuroprotective potential. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced cell death.[3][4] This protection is mediated, at least in part, through the upregulation of the Nrf2/HO-1 signaling pathway.[3][4]

Table 1: Summary of Biological Activities of Diarylheptanoids from Acer nikoense

| Compound/Extract | Biological Activity | Cell Line/Model | Key Findings |

| Acerogenin A & B Derivatives | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide-activated macrophages | Esterification of the C-2 hydroxyl group enhanced inhibitory effects without increasing cytotoxicity.[2] |

| Acerogenin A | Neuroprotection against oxidative stress | Mouse hippocampal HT22 cells | Protected against glutamate-induced cytotoxicity by activating the Nrf2-mediated heme oxygenase-1 (HO-1) pathway.[3] |

| Acerogenin C | Neuroprotection against oxidative stress | Mouse hippocampal HT22 cells | Exhibited neuroprotective effects against glutamate-induced cell death through the upregulation of Nrf2/HO-1 signaling.[4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for closely related acerogenins, which could be adapted for the study of this compound.

Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (typically 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[5][6]

Neuroprotection Assay (Glutamate-Induced Cytotoxicity)

Objective: To assess the protective effect of a compound against glutamate-induced neuronal cell death.

Cell Line: HT22 mouse hippocampal cell line.

Methodology:

-

HT22 cells are plated in 96-well plates.

-

Cells are pre-treated with different concentrations of the test compound (e.g., this compound) for a designated time.

-

Glutamate is added to the media to induce oxidative stress and cell death.

-

After an incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.[3][4]

Western Blot Analysis for Signaling Pathway Elucidation

Objective: To determine the effect of a compound on the expression and activation of specific proteins in a signaling pathway.

Methodology:

-

Cells (e.g., HT22) are treated with the test compound for various time points.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, phospho-Akt, Akt).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescence detection system.[3][4]

Signaling Pathways of Related Acerogenins

The neuroprotective effects of Acerogenin A and C have been linked to the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

In this proposed pathway, Acerogenin A or C is thought to activate the PI3K/Akt signaling cascade. This leads to the phosphorylation and subsequent dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as heme oxygenase-1 (HO-1). The resulting increase in HO-1 protein expression helps to mitigate the oxidative stress induced by agents like glutamate, thereby promoting cell survival.

Conclusion and Future Directions

This compound is a structurally interesting diarylheptanoid with potential biological activities, inferred from the study of its close analogs from Acer nikoense. The anti-inflammatory and neuroprotective effects observed for related acerogenins suggest that this compound may hold promise as a therapeutic lead. However, a significant gap in the literature exists regarding its specific biological profile.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating this compound against a broad panel of biological targets to identify its primary mechanisms of action.

-

Quantitative Analysis: Determining key metrics such as IC50 and EC50 values for its most promising activities.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of inflammation and neurodegenerative diseases.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound and to guide its future development as a potential drug candidate.

References

- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic diarylheptanoids as inhibitors of NO production from Acer nikoense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acerogenin A from Acer nikoense Maxim Prevents Oxidative Stress-Induced Neuronal Cell Death through Nrf2-Mediated Heme Oxygenase-1 Expression in Mouse Hippocampal HT22 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) by Gelidium elegans Using Alternative Drying and Extraction Conditions in 3T3-L1 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Acerogenins: A Technical Guide for Drug Discovery

An In-depth Examination of the Cellular Mechanisms and Therapeutic Potential of the Acerogenin Family of Diarylheptanoids

Foreword

The Acerogenins, a class of diarylheptanoids primarily isolated from the genus Acer, have garnered significant interest within the scientific community for their diverse and potent biological activities. While research into specific members of this family, such as Acerogenin G, is still emerging, extensive investigation into its close analogs, notably Acerogenin A and Acerogenin C, has revealed promising therapeutic potential, particularly in the realms of oncology, cardiovascular disease, and neuroprotection. This technical guide provides a comprehensive overview of the known biological activities of the Acerogenin family, with a focus on the well-documented effects of Acerogenins A and C. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and elucidated signaling pathways to facilitate further investigation and therapeutic development.

It is important to note that while this compound is a known synthetic diarylheptanoid first isolated from Acer nikoense, publicly available data on its specific biological activities are limited.[1] Therefore, this guide leverages the more extensive research conducted on its structural analogs to provide a foundational understanding of the potential mechanisms of action for the broader Acerogenin family.

Anti-proliferative and Cytotoxic Effects

The anti-cancer potential of acetogenins (B1209576), the broader class of compounds to which acerogenins belong, is a primary area of research. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.[2] The proposed mechanism often involves the inhibition of mitochondrial Complex I, leading to ATP depletion, activation of AMPK, and subsequent induction of autophagy and cell cycle arrest.[2][3]

Inhibition of Cell Proliferation

Acerogenin C has been shown to inhibit the proliferation of human aortic smooth muscle cells (HASMCs) induced by platelet-derived growth factor (PDGF). This inhibition is achieved through the arrest of the cell cycle at the G0/G1 phase.

Quantitative Anti-proliferative Data

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Chloroform fraction of Annona muricata seeds | MDA-MB-231 (Triple-negative breast cancer) | MTT | 4.5 ± 0.16 µg/mL | [4] |

| Chloroform fraction of Annona muricata seeds | BT-549 (Triple-negative breast cancer) | MTT | 4.8 ± 0.3 µg/mL | [4] |

| Chloroform fraction of Annona muricata seeds | 4T1 (Triple-negative breast cancer) | MTT | 2.5 ± 0.14 µg/mL | [4] |

| Chloroform fraction of Annona muricata seeds | MCF10A (Normal breast epithelial) | MTT | 81.1 ± 2.28 µg/mL | [4] |

Molecular Mechanisms of Action

Cell Cycle Regulation

A key mechanism underlying the anti-proliferative effects of Acerogenin C is its modulation of the cell cycle machinery. Treatment with Acerogenin C leads to a dose-dependent downregulation of key proteins that drive the G1 to S phase transition, including cyclin D1, cyclin-dependent kinase 4 (CDK4), cyclin E, and CDK2. Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p27kip1.

Neuroprotective Signaling Pathway of Acerogenin A

Acerogenin A has demonstrated neuroprotective effects against glutamate-induced oxidative stress in mouse hippocampal HT22 cells. This protection is mediated through the activation of the Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. The activation of Nrf2 by Acerogenin A is dependent on the PI3K/Akt signaling cascade.

References

- 1. Arctigenin preferentially induces tumor cell death under glucose deprivation by inhibiting cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 4. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]

Methodological & Application

Total Synthesis of Acerogenin G: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Acerogenin G, a naturally occurring diarylheptanoid. The synthesis is based on the work of Ogura and Usuki, who reported the first total synthesis of this compound. [1]

This compound, isolated from Acer nikoense, is a linear diarylheptanoid that has garnered interest within the scientific community.[2] Diarylheptanoids, as a class of compounds, exhibit a wide range of biological activities, making their synthetic accessibility a key area of research. This document outlines a robust synthetic strategy that can be adapted for the synthesis of this compound and its analogs for further investigation.

Synthetic Strategy Overview

The total synthesis of this compound can be achieved through a convergent approach. The key fragments, an aryl aldehyde and an aryl ketone, are coupled together using a Claisen-Schmidt condensation. The synthesis begins with the preparation of the necessary precursor molecules, followed by the key condensation reaction and subsequent reduction to yield the final product.

A visual representation of the synthetic workflow is provided below.

Figure 1: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of 1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3-one (Claisen-Schmidt Condensation)

This procedure outlines the base-catalyzed condensation of 4-hydroxybenzaldehyde and acetone.

Materials:

-

4-hydroxybenzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl, for neutralization)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-